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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diacylglycerol O-acyltransferase 2

(DGAT2) inhibitor, PF-06424439. While a direct comparison with PF-06450561 was intended, a

thorough search of publicly available scientific literature and clinical trial databases did not yield

any information on a compound with the identifier PF-06450561. Consequently, this document

focuses exclusively on the characterization of PF-06424439, presenting its mechanism of

action, experimental data, and relevant protocols to support further research and development.

PF-06424439: A Potent and Selective DGAT2
Inhibitor
PF-06424439 is a well-characterized, orally bioavailable small-molecule inhibitor of

diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme that catalyzes the

final step in triglyceride synthesis.[3] By inhibiting DGAT2, PF-06424439 effectively reduces the

production of triglycerides, making it a subject of investigation for various metabolic disorders

and, more recently, in oncology.

Mechanism of Action
PF-06424439 acts as a potent and selective inhibitor of DGAT2.[2] It exhibits a time-dependent

and slowly reversible inhibition, binding to the enzyme in a two-step mechanism.[3] This

involves an initial formation of an enzyme-inhibitor complex (EI), which then undergoes an

isomerization to a more stable, higher-affinity complex (EI*).[3] This mode of inhibition is
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noncompetitive with respect to the acyl-CoA substrate.[3] The inhibition of DGAT2 leads to a

reduction in lipid droplet formation and has been shown to impact cell migration and enhance

radiosensitivity in cancer cells.[1][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for PF-06424439 based on available

preclinical studies.

Table 1: In Vitro Potency and Selectivity of PF-06424439

Parameter Value Species/Cell Line Reference

DGAT2 IC₅₀ 14 nM Human [1]

DGAT1 IC₅₀ >50 µM Human [5]

MGAT1-3 IC₅₀ >50 µM Human [2][5]

Apparent Inhibition

Constant (Kᵢ*app)
16.7 nM Human DGAT2 [3]

Dissociation Half-life

(t½)
1.2 hours Human DGAT2 [3]

Table 2: In Vivo Pharmacokinetic Properties of PF-06424439
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Parameter Value Species
Route of
Administration

Reference

Half-life (t½) 1.4 hours Rat Not Specified

Half-life (t½) 1.2 hours Dog Not Specified

Clearance 18 mL/min/kg Rat Not Specified

Clearance 18 mL/min/kg Dog Not Specified

Oral

Bioavailability
>100% Rat Oral

Oral

Bioavailability
>100% Dog Oral

Signaling Pathway and Experimental Workflow
DGAT2 Inhibition and its Downstream Effects
The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the

impact of its inhibition by PF-06424439.
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Caption: Mechanism of PF-06424439 action on the DGAT2 pathway.

Experimental Workflow for Assessing
Radiosensitization
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This workflow outlines a typical experimental procedure to evaluate the potential of PF-

06424439 to sensitize cancer cells to radiation therapy.
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Caption: Workflow for evaluating PF-06424439 as a radiosensitizer.

Detailed Experimental Protocols
Cell Viability Assay

Cell Seeding: MCF7 cells are seeded at a density of 4.7 × 10³ cells/well in 96-well black

polystyrene microplates.[1]

Incubation: The plates are incubated overnight at 37°C to allow for cell attachment.[1]

Treatment: Cells are treated with various concentrations of PF-06424439 (e.g., 1, 10, 50,

100, 200 µM) for different time points (24, 48, 72, and 96 hours).[1]

Viability Measurement: Cell viability is assessed using a Presto Blue Cell Viability Reagent

according to the manufacturer's instructions.[1]

Clonogenic Survival Assay
Cell Seeding and Treatment: Cells are seeded in 100 mm dishes and incubated overnight at

37°C.[1] They are then treated with 10 µM of PF-06424439 for 72 hours.[1]
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Irradiation: Following treatment, the cells are exposed to varying doses of X-ray radiation.

Colony Formation: Cells are then cultured for a period sufficient to allow for colony formation

(typically 10-14 days).

Analysis: Colonies are fixed, stained, and counted. The surviving fraction is calculated as the

ratio of the number of colonies formed to the number of cells seeded, normalized to the

plating efficiency of non-irradiated control cells.

In Vivo Dyslipidemia Model
Animal Model: Ldlr-/- mice are often used as a model for dyslipidemia.[1]

Administration: PF-06424439 is administered to the mice, typically via oral gavage (p.o.) or

intravenous (i.v.) injection.[1]

Sample Collection: Blood samples are collected at various time points after administration.

Analysis: Plasma triglyceride and cholesterol levels are measured to assess the in vivo

efficacy of the compound.[1][2]

Conclusion
PF-06424439 is a potent and selective DGAT2 inhibitor with demonstrated in vitro and in vivo

activity. Its ability to reduce triglyceride synthesis and lipid droplet formation has positioned it as

a valuable tool for studying lipid metabolism and as a potential therapeutic agent in metabolic

diseases and oncology. The provided data and protocols offer a foundation for researchers to

further explore the biological effects and therapeutic potential of PF-06424439. The absence of

public information on PF-06450561 currently prevents a comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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